molecular formula C16H17N3O4 B2855005 Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 477845-47-9

Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B2855005
CAS No.: 477845-47-9
M. Wt: 315.329
InChI Key: RAUBJTURBDOVDL-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS No. 477845-47-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₆H₁₇N₃O₄
  • Molecular Weight : 315.32 g/mol
  • Structure : The compound features a tetrahydropyrazolo structure which is known for its diverse biological activities.

Antiviral Activity

Research has indicated that derivatives of the tetrahydropyrazolo structure exhibit significant antiviral properties. A study focused on related compounds demonstrated that certain analogs effectively inhibit HIV-1 integrase activity and replication in cell cultures. For instance, a lead compound showed an IC₅₀ value of 74 nM for integrase inhibition and an IC₉₅ value of 63 nM for viral replication inhibition in the presence of human serum .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Compounds with similar structural motifs have been shown to possess both antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the pyrazolo ring can significantly alter potency and selectivity against specific targets. For example, the introduction of various functional groups has been linked to enhanced lipophilicity and increased binding affinity to target proteins .

Case Studies

  • HIV Integrase Inhibition :
    • A series of derivatives were synthesized and tested for their ability to inhibit HIV integrase.
    • Results indicated that specific modifications led to improved inhibitory profiles, with some compounds achieving low nanomolar IC₅₀ values.
  • Antimicrobial Screening :
    • Compounds similar to this compound were screened against various bacterial strains.
    • Notably effective against resistant strains, showcasing potential for therapeutic applications.

Research Findings Summary Table

Biological ActivityIC₅₀ Value (nM)Reference
HIV Integrase Inhibition74
HIV Replication63
Antimicrobial ActivityVariable

Properties

IUPAC Name

methyl 5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-12-5-3-11(4-6-12)10-18-7-8-19-14(15(18)20)9-13(17-19)16(21)23-2/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUBJTURBDOVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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